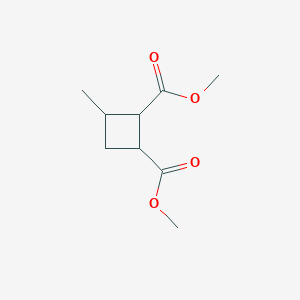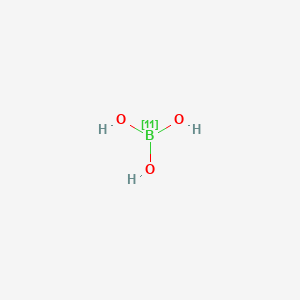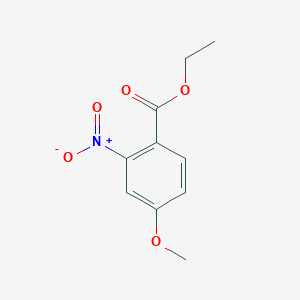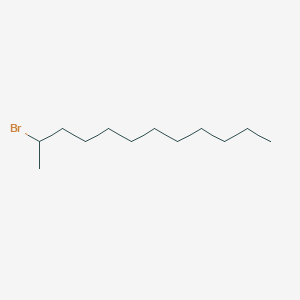
Etinil p-tolil sulfona
Descripción general
Descripción
Ethynyl p-tolyl sulfone, also known as p-toluenesulfonylacetylene, is an organic compound with the molecular formula C₉H₈O₂S. It is characterized by the presence of an ethynyl group attached to a p-tolyl sulfone moiety. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable building block in the construction of complex molecular architectures .
Aplicaciones Científicas De Investigación
Ethynyl p-tolyl sulfone has a wide range of applications in scientific research, including:
Mecanismo De Acción
Target of Action
Ethynyl p-tolyl sulfone primarily targets nucleophilic functional groups, such as amines and thiols. These groups are commonly found in various biomolecules, including proteins and enzymes, which play crucial roles in cellular processes .
Mode of Action
The compound acts as a strong electrophile due to the presence of the ethynyl group. It interacts with its targets through addition reactions, forming covalent bonds with nucleophilic functional groups. This interaction leads to the modification of biomolecules or intermediates, potentially altering their function or activity .
Biochemical Pathways
Ethynyl p-tolyl sulfone’s modification of biomolecules can affect several biochemical pathways. For example, by altering enzyme activity, it can disrupt metabolic pathways, signal transduction, and other cellular processes. The specific pathways affected depend on the biomolecules targeted and the nature of the modifications induced .
Pharmacokinetics
The pharmacokinetics of Ethynyl p-tolyl sulfone, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding its bioavailability and efficacy. The compound’s solubility in organic solvents suggests it can be absorbed and distributed effectively within the body. Detailed pharmacokinetic data specific to this compound are limited .
Result of Action
At the molecular level, the formation of covalent bonds with nucleophilic groups can lead to significant changes in the structure and function of target biomolecules. This can result in altered cellular functions, such as enzyme inhibition or activation, changes in protein stability, and disruption of cellular signaling pathways .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other reactive species, can influence the action, efficacy, and stability of Ethynyl p-tolyl sulfone. For instance, extreme pH levels or high temperatures might affect the compound’s reactivity and stability, potentially reducing its efficacy or leading to the formation of unwanted byproducts .
Ethynyl p-tolyl sulfone’s unique reactivity and ability to modify biomolecules make it a valuable tool in chemical synthesis and material science applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethynyl p-tolyl sulfone can be synthesized through various methods. One common approach involves the reaction of p-toluenesulfonyl chloride with acetylene in the presence of a base such as sodium amide. The reaction typically proceeds under mild conditions, yielding ethynyl p-tolyl sulfone as the primary product .
Industrial Production Methods: In industrial settings, the synthesis of ethynyl p-tolyl sulfone may involve more scalable and efficient processes. For example, the use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods often focus on minimizing waste and maximizing efficiency .
Análisis De Reacciones Químicas
Types of Reactions: Ethynyl p-tolyl sulfone undergoes a variety of chemical reactions, including:
Addition Reactions: It reacts with nucleophiles such as amines and thiols, forming covalent bonds with nucleophilic functional groups.
Diels-Alder Reactions: It can act as an acetylene equivalent in Diels-Alder reactions with conjugated dienes, leading to the formation of cyclohexa-1,4-dienes.
Reduction Reactions: The resulting adducts from Diels-Alder reactions can be reduced to cyclohexa-1,4-dienes using sodium amalgam.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols
Catalysts: Lewis acids for ene reactions
Reducing Agents: Sodium amalgam for reduction reactions
Major Products:
Cyclohexa-1,4-dienes: Formed from Diels-Alder reactions followed by reduction
Modified Biomolecules: Resulting from addition reactions with nucleophiles
Comparación Con Compuestos Similares
Ethynyl p-tolyl sulfone can be compared with other similar compounds, such as:
Phenyl vinyl sulfone: Similar in structure but with a vinyl group instead of an ethynyl group.
Ethenesulfonyl fluoride: Contains a sulfonyl fluoride group instead of a sulfone group.
1,1-Bis(phenylsulfonyl)ethylene: Features two phenylsulfonyl groups attached to an ethylene moiety.
Uniqueness: Ethynyl p-tolyl sulfone is unique due to its ethynyl group, which imparts high reactivity and versatility in various chemical reactions. This makes it a valuable compound for constructing complex molecular architectures and modifying biomolecules .
Propiedades
IUPAC Name |
1-ethynylsulfonyl-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h1,4-7H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHKWIMQNXVEHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403554 | |
| Record name | Ethynyl p-tolyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13894-21-8 | |
| Record name | Ethynyl p-tolyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethynyl p-Tolyl Sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Ethynyl p-tolyl sulfone primarily used for in organic synthesis?
A1: Ethynyl p-tolyl sulfone serves as a versatile reagent in organic synthesis, particularly as a dienophile in Diels-Alder reactions [, , ]. Its electron-withdrawing sulfone group enhances its reactivity towards dienes, facilitating the formation of six-membered cyclic compounds.
Q2: Can you provide examples of specific reactions where Ethynyl p-tolyl sulfone acts as a dienophile?
A2: Certainly! Ethynyl p-tolyl sulfone reacts with 1,3-dienes to produce tosyl-1,4-cyclohexadienes, which can be further transformed into 4,7-dihydro-2H-isoindole derivatives []. Additionally, it plays a crucial role in synthesizing the analgesic alkaloid epibatidine by reacting with an N-protected pyrrole, constructing the core azabicyclo[2.2.1]heptane skeleton of the molecule [].
Q3: Besides Diels-Alder reactions, are there other applications of Ethynyl p-tolyl sulfone in synthesis?
A3: Yes, Ethynyl p-tolyl sulfone has proven useful in several other synthetic transformations:
- Ring Expansion: It reacts with enantiomerically pure 2-alkenyl azetidines to yield unsaturated azocanes, offering a new route to functionalized eight-membered nitrogen heterocycles [].
- Synthesis of Optically Active Indan-2-ols: It acts as a key building block in the synthesis of optically active indan-2-ols via a Ti(O-i-Pr)4/2 i-PrMgCl-mediated metalative Reppe reaction starting from 4-siloxy-1,6-alkadiynes [].
- Formation of 2-Amino-5-(p-tolylsulfinyl)furans: It reacts with (1-Alkynyl)dialkylamines similarly to N-(1-alkynyl)anilines, yielding 2-amino-5-(p-tolylsulfinyl)furans, which can be further oxidized or isomerized [].
Q4: What are the advantages of using Ethynyl p-tolyl sulfone as an acetylene equivalent?
A4: Ethynyl p-tolyl sulfone offers several advantages:
- Stability: It is a stable and crystalline solid, making it easier to handle than volatile acetylene gas [].
- Reactivity: The electron-withdrawing sulfone group increases its reactivity as a dienophile and Michael acceptor [, ].
- Versatility: The tosyl group can be easily removed or transformed into other functional groups, providing synthetic flexibility [].
Q5: Are there any reported methods for the convenient preparation of Ethynyl p-tolyl sulfone?
A5: Yes, researchers have developed a simplified method for preparing Ethynyl p-tolyl sulfone involving silica gel mediated desilylation of aryl 2-(trimethylsilyl)ethynyl sulfones [, ]. This method offers a good yield and high purity of the compound on a multigram scale.
Q6: What is the role of Lewis acids in reactions involving Ethynyl p-tolyl sulfone?
A6: Lewis acids can catalyze ene reactions involving Ethynyl p-tolyl sulfone []. The Lewis acid coordinates to the sulfone group, enhancing its electron-withdrawing ability and promoting the ene reaction with suitable alkene partners.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzoxazolium, 3-(2-methoxyethyl)-2-[2-[[3-(2-methoxyethyl)-5-phenyl-2(3H)-benzoxazolylidene]methyl]-1-butenyl]-5-phenyl-, iodide](/img/structure/B81243.png)





![1-[(2R,4R)-2-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-4-yl]pyrimidine-2,4-dione](/img/structure/B81255.png)




